molecular formula C20H14ClFN4O2S B2878061 N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1112395-69-3

N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2878061
CAS No.: 1112395-69-3
M. Wt: 428.87
InChI Key: NGDLZXGXPKRSFW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidinone core fused with a substituted phenylacetamide moiety. Its structure includes a 3-chloro-4-fluorophenyl group and a 4-methylphenyl substituent, which likely influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2S/c1-11-2-4-12(5-3-11)17-18-19(29-25-17)20(28)26(10-23-18)9-16(27)24-13-6-7-15(22)14(21)8-13/h2-8,10H,9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDLZXGXPKRSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like NaOH, acids like HCl, and solvents such as DMSO, THF, or methanol. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines or alcohols .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites, while the thienyl and piperidine groups contribute to the compound’s overall binding affinity and selectivity. The compound may modulate signaling pathways or inhibit enzymatic activity, leading to its observed biological effects.

Comparison with Similar Compounds

Core Heterocycle

  • Thiazole vs. Triazole : The thiazole ring (S-containing) in the target compound may confer greater metabolic stability compared to the triazole (N-rich) in the analog, as sulfur’s lower electronegativity reduces susceptibility to oxidative degradation. Conversely, the triazole’s nitrogen atoms could enhance hydrogen-bonding interactions with biological targets .

Substituent Effects

  • Methyl Positioning : The 4-methylphenyl group in the target compound may reduce steric hindrance compared to the analog’s 2,4-dimethylphenyl group, which could hinder molecular rotation or receptor access.

Hypothetical Pharmacological and Physicochemical Properties

Property Target Compound (Predicted) Analog (, Predicted)
Molecular Weight ~450 g/mol ~440 g/mol
logP (Lipophilicity) ~3.5 (moderate) ~3.8 (higher due to additional methyl group)
Solubility Moderate (polar F atom enhances aqueous solubility) Lower (increased hydrophobicity from 2,4-dimethyl)
Binding Affinity Higher (dual Cl/F substitution) Moderate (single Cl substitution)

Notes:

  • Predictions are based on structural features; experimental validation is required.
  • The fluorine atom in the target compound may improve bioavailability via enhanced membrane permeability .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolopyrimidine core and various functional groups that contribute to its biological activity. The molecular formula is C20H17ClN6O3C_{20}H_{17}ClN_6O_3 with a molecular weight of 424.8 g/mol. Its unique architecture allows for interactions with various biological targets.

PropertyValue
Molecular Formula C20H17ClN6O3
Molecular Weight 424.8 g/mol
IUPAC Name This compound
InChI Key QMCQVHNCHSICOE-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

Binding to Enzymes: The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and survival.

Receptor Interaction: It can modulate signaling pathways by interacting with cell surface receptors, which may lead to altered cellular responses.

Disruption of Cellular Processes: The compound may induce apoptosis or inhibit cell growth in cancer cells by disrupting critical cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

  • Minimum Inhibitory Concentration (MIC): Studies reported MIC values as low as 0.22–0.25 μg/mL against certain bacterial strains.
  • Biofilm Inhibition: The compound significantly reduces biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like ciprofloxacin in some cases .

Anticancer Activity

The compound has shown promising anticancer effects across several cancer cell lines:

  • Cytotoxicity Assays: IC50 values for various derivatives of the compound ranged from 6.90 μM to 51.46 μM against different cancer cell lines (e.g., MCF-7 for breast cancer). Notably, some derivatives demonstrated higher cytotoxicity than doxorubicin, a well-known chemotherapeutic agent .
Cell LineCompound IC50 (μM)Reference Drug IC50 (μM)
MCF-710.3919.35
HCT-1166.9011.26
A549VariesVaries

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, the compound has been investigated for:

  • Antiviral Activity: Some studies suggest potential efficacy against viral infections, though specific data on this aspect remains limited.
  • Enzyme Inhibition: The compound has been noted for its inhibitory effects on dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis and repair pathways .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy: A recent study highlighted the compound's ability to synergistically enhance the activity of existing antibiotics, thereby reducing their required dosages against resistant strains .
  • Cytotoxicity Evaluation: A comprehensive evaluation across multiple cancer cell lines revealed that structural modifications significantly influence the cytotoxic potency of the compound's derivatives, indicating a strong structure–activity relationship .

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